molecular formula C8H13N3 B6149419 6-?????-4,5,6,7-??????????-1?-???????-5-????, Mixture of diastereomers CAS No. 2167447-01-8

6-?????-4,5,6,7-??????????-1?-???????-5-????, Mixture of diastereomers

Cat. No. B6149419
CAS RN: 2167447-01-8
M. Wt: 151.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diastereomers are a type of stereoisomer that have different configurations at two or more stereocenters. Diastereomers can be divided into three categories: enantiomers, diastereomers, and meso compounds. Mixtures of diastereomers are compounds that contain two or more diastereomers in varying proportions. Mixtures of diastereomers have a wide range of applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

Mixtures of diastereomers have a wide range of applications in scientific research, including drug discovery, drug delivery, and drug development. Mixtures of diastereomers can be used to develop new drugs with improved efficacy and safety profiles, as well as to improve the delivery of existing drugs. In addition, mixtures of diastereomers can be used to study the structure-activity relationship of compounds, and to identify new potential therapeutic targets.

Mechanism of Action

The mechanism of action of mixtures of diastereomers is complex and not fully understood. Generally, mixtures of diastereomers interact with biological targets in a stereoselective manner, meaning that different diastereomers may interact differently with the same biological target. This can lead to different effects on the target, depending on the proportions of the different diastereomers in the mixture.
Biochemical and Physiological Effects
Mixtures of diastereomers can have a variety of biochemical and physiological effects. For example, mixtures of diastereomers can act as agonists or antagonists of various receptors, enzymes, and ion channels. In addition, mixtures of diastereomers can affect the metabolism of drugs, leading to altered pharmacokinetics and pharmacodynamics.

Advantages and Limitations for Lab Experiments

Mixtures of diastereomers have several advantages and limitations when used in laboratory experiments. One advantage is that mixtures of diastereomers can be used to study the structure-activity relationship of compounds, and to identify new potential therapeutic targets. However, mixtures of diastereomers can also be difficult to synthesize, and may require specialized equipment and techniques. In addition, mixtures of diastereomers can be difficult to separate and purify, making it difficult to accurately measure the concentrations of the different diastereomers in the mixture.

Future Directions

There are several potential future directions for mixtures of diastereomers. One potential direction is the development of new methods of synthesis and purification, which would enable more accurate measurements of the concentrations of the different diastereomers in the mixture. In addition, further research into the mechanism of action of mixtures of diastereomers could lead to a better understanding of how they interact with biological targets, and could lead to the development of more effective and safe drugs. Finally, mixtures of diastereomers could be used to study the effects of chirality on drug activity, which could lead to the development of drugs with improved efficacy and safety profiles.

Synthesis Methods

Mixtures of diastereomers can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biocatalysis. Chemical synthesis is the most common method of synthesizing mixtures of diastereomers, and involves the use of reagents and catalysts to convert starting materials into the desired product. Enzymatic synthesis is a method of synthesizing mixtures of diastereomers using enzymes as catalysts, and is a more efficient and cost-effective method than chemical synthesis. Biocatalysis is a method of synthesizing mixtures of diastereomers using living organisms, such as bacteria or fungi, as catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound 6-?????-4,5,6,7-??????????-1?-???????-5-????, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-hydroxy-2-butanone", "2-methylcyclohexanone", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 4-hydroxy-2-butanone to 4-hydroxy-2-butanone oxime using hydroxylamine hydrochloride in methanol.", "Step 2: Reduction of 4-hydroxy-2-butanone oxime to 4-amino-2-butanone using sodium borohydride in methanol.", "Step 3: Conversion of 4-amino-2-butanone to 4-amino-2-butanone hydrochloride using hydrochloric acid.", "Step 4: Conversion of 2-methylcyclohexanone to 2-methylcyclohexanone oxime using hydroxylamine hydrochloride in methanol.", "Step 5: Reduction of 2-methylcyclohexanone oxime to 2-methylcyclohexanone amine using sodium borohydride in methanol.", "Step 6: Conversion of 2-methylcyclohexanone amine to 2-methylcyclohexanone amine hydrochloride using hydrochloric acid.", "Step 7: Condensation of 4-amino-2-butanone hydrochloride and 2-methylcyclohexanone amine hydrochloride in the presence of sodium hydroxide to form the desired compound.", "Step 8: Separation of the diastereomers using column chromatography.", "Step 9: Characterization of the diastereomers using spectroscopic techniques." ] }

CAS RN

2167447-01-8

Product Name

6-?????-4,5,6,7-??????????-1?-???????-5-????, Mixture of diastereomers

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.